molecular formula C8H6BrIO2 B12101518 4-Bromo-2-iodo-6-methylbenzoic acid

4-Bromo-2-iodo-6-methylbenzoic acid

Cat. No.: B12101518
M. Wt: 340.94 g/mol
InChI Key: APDHMGCAOCTCNG-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, iodine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-6-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination and iodination of 6-methylbenzoic acid. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce benzoic acid derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-6-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. This dual halogenation allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

4-bromo-2-iodo-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDHMGCAOCTCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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